![molecular formula C8H14ClNO B2407272 Spiro[3-oxabicyclo[3.1.0]hexane-2,3'-pyrrolidine];hydrochloride CAS No. 2305251-85-6](/img/structure/B2407272.png)
Spiro[3-oxabicyclo[3.1.0]hexane-2,3'-pyrrolidine];hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Spiro[3-oxabicyclo[3.1.0]hexane-2,3’-pyrrolidine];hydrochloride is a complex heterocyclic compound . It has been studied as a potential antitumor agent . The compound has shown significant antiproliferative activity in various cell lines .
Synthesis Analysis
The synthesis of complex alkaloid-like compounds with spiro-fused barbiturate and 3-azabicyclo[3.1.0]hexane moieties was described earlier . The synthesis was carried out according to a developed methodology via a one-pot three-component 1,3-dipolar cycloaddition reaction .Molecular Structure Analysis
The molecular structure of Spiro[3-oxabicyclo[3.1.0]hexane-2,3’-pyrrolidine];hydrochloride is complex, featuring a spiro-fused barbiturate and 3-azabicyclo[3.1.0]hexane moieties .Chemical Reactions Analysis
The compound was derived from one-pot three-component 1,3-dipolar cycloaddition reactions of in situ generated alloxan .科学的研究の応用
Antitumor Properties
The compound has garnered attention due to its potential as an antitumor agent. Researchers have studied novel heterocyclic derivatives containing the 3-spiro[3-azabicyclo[3.1.0]hexane]oxindole framework. These derivatives (4a, 4b, and 4c) demonstrated promising antiproliferative activity against human erythroleukemic cell lines, particularly the K562 tumor cell line. Notably, compounds 4a and 4c exhibited cytotoxicity against murine fibroblast 3T3-SV40 cells, suggesting their potential as antitumor agents .
Cell Cycle Modulation
In addition to antitumor effects, Spiro[3-oxabicyclo[3.1.0]hexane-2,3’-pyrrolidine];hydrochloride influences the cell cycle. DNA cytometry studies revealed significant cell-cycle perturbation, with higher accumulation of cells in the G0/G1 phase upon treatment with compounds 4a and 4c. This modulation could be crucial for controlling cell growth and proliferation .
Actin Cytoskeleton Transformation
Confocal microscopy studies showed that Spiro[3-oxabicyclo[3.1.0]hexane-2,3’-pyrrolidine];hydrochloride treatment caused actin filament disappearance in 3T3 cells. Additionally, granular actin was distributed diffusely in the cytoplasm. In contrast, transformed 3T3-SV40 cells exhibited increased stress fibers and reduced filopodium-like membrane protrusions after exposure to compounds 4a and 4c. These findings suggest a potential impact on cell motility and cytoskeletal dynamics .
Cell Death Induction
Studies involving HeLa and CT26 cell lines demonstrated that spiro-fused cycloadducts (including Spiro[3-oxabicyclo[3.1.0]hexane-2,3’-pyrrolidine];hydrochloride) induced cell death. Annexin V-FITC/DAPI staining revealed the effects of these compounds after 72 hours of exposure. This property could be valuable for targeted therapies .
Stereochemistry Insights
Comprehensive two-dimensional NMR spectroscopy data analysis revealed the relative configuration of stereo centers in Spiro[3-oxabicyclo[3.1.0]hexane-2,3’-pyrrolidine];hydrochloride. The stereochemistry was analogous to similar spiro-3-azabicyclo[3.1.0]hexanes determined through X-ray diffraction analysis. Understanding stereochemistry is crucial for designing more potent derivatives .
Chemical Synthesis and Derivatives
Beyond its biological applications, Spiro[3-oxabicyclo[3.1.0]hexane-2,3’-pyrrolidine];hydrochloride serves as a starting point for chemical synthesis. Researchers explore its derivatives and modifications to enhance specific properties or create new compounds with diverse applications.
作用機序
The compound has demonstrated a significant effect on the distribution of HeLa and CT26 cells across the cell cycle stage, with accumulation of cells in SubG1 phase and induced apoptosis . It was found that actin filaments disappeared and granular actin was distributed diffusely in the cytoplasm of up to 90% of HeLa cells and up to 64% of CT26 cells after treatment with the compound .
特性
IUPAC Name |
spiro[3-oxabicyclo[3.1.0]hexane-2,3'-pyrrolidine];hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO.ClH/c1-2-9-5-8(1)7-3-6(7)4-10-8;/h6-7,9H,1-5H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUPQTKINUSBHAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12C3CC3CO2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Spiro[3-oxabicyclo[3.1.0]hexane-2,3'-pyrrolidine];hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

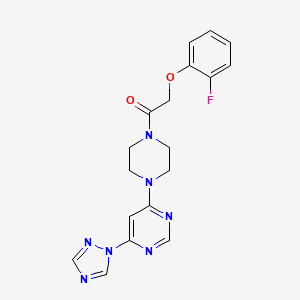
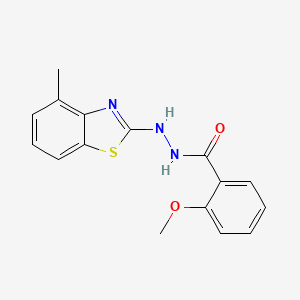

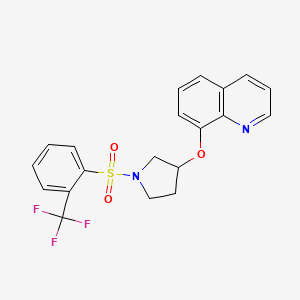
![N-(4-ethylbenzyl)-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2407194.png)
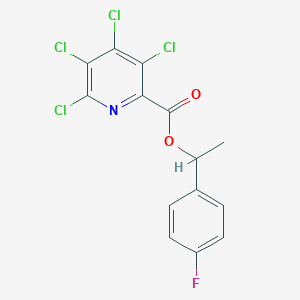
![N-(3-methylphenyl)-2-[(7-oxo-5-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetamide](/img/structure/B2407201.png)
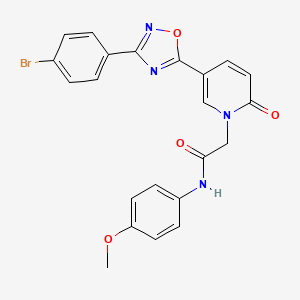
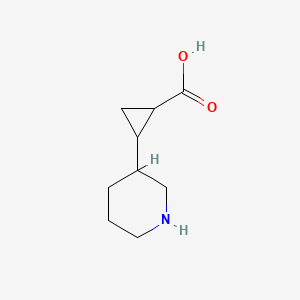
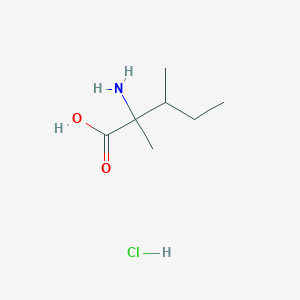

![3-benzyl-9-(3,4-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2407208.png)
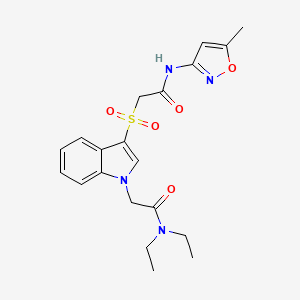
![N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2407211.png)